2-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N,N-dimethylacetamide 2-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N,N-dimethylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8649973
InChI: InChI=1S/C19H18FN3O2S2/c1-4-9-23-18(25)16-14(12-5-7-13(20)8-6-12)10-26-17(16)21-19(23)27-11-15(24)22(2)3/h4-8,10H,1,9,11H2,2-3H3
SMILES: CN(C)C(=O)CSC1=NC2=C(C(=CS2)C3=CC=C(C=C3)F)C(=O)N1CC=C
Molecular Formula: C19H18FN3O2S2
Molecular Weight: 403.5 g/mol

2-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N,N-dimethylacetamide

CAS No.:

Cat. No.: VC8649973

Molecular Formula: C19H18FN3O2S2

Molecular Weight: 403.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N,N-dimethylacetamide -

Specification

Molecular Formula C19H18FN3O2S2
Molecular Weight 403.5 g/mol
IUPAC Name 2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N,N-dimethylacetamide
Standard InChI InChI=1S/C19H18FN3O2S2/c1-4-9-23-18(25)16-14(12-5-7-13(20)8-6-12)10-26-17(16)21-19(23)27-11-15(24)22(2)3/h4-8,10H,1,9,11H2,2-3H3
Standard InChI Key GESSJIRKOVJTRK-UHFFFAOYSA-N
SMILES CN(C)C(=O)CSC1=NC2=C(C(=CS2)C3=CC=C(C=C3)F)C(=O)N1CC=C
Canonical SMILES CN(C)C(=O)CSC1=NC2=C(C(=CS2)C3=CC=C(C=C3)F)C(=O)N1CC=C

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

The compound’s molecular formula is C₁₉H₁₈FN₃O₂S₂, with a molecular weight of 403.5 g/mol. Its IUPAC name, 2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N,N-dimethylacetamide, reflects its intricate architecture:

  • Thieno[2,3-d]pyrimidine core: A fused bicyclic system comprising a thiophene ring (five-membered sulfur-containing ring) and a pyrimidine ring (six-membered di-nitrogen ring) .

  • 4-Fluorophenyl substituent: A benzene ring with a fluorine atom at the para position, enhancing electronic stability and lipophilicity .

  • Prop-2-en-1-yl (allyl) group: A three-carbon unsaturated side chain that may influence reactivity and steric interactions.

  • Dimethylacetamide sulfanyl linker: A sulfur-containing acetamide derivative providing hydrogen-bonding capabilities and solubility modulation .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₉H₁₈FN₃O₂S₂
Molecular Weight403.5 g/mol
IUPAC Name2-[5-(4-fluorophenyl)-4-oxo...
Canonical SMILESCN(C)C(=O)CSC1=NC2=C(C(=CS...
PubChem CID1186219

Synthesis and Synthetic Strategy

Multi-Step Organic Synthesis

The synthesis of this compound likely follows a multi-step protocol common to thieno[2,3-d]pyrimidine derivatives . A proposed pathway includes:

  • Core Formation: Construction of the thieno[2,3-d]pyrimidine scaffold via cyclization of a thiophene precursor with a pyrimidine-building reagent (e.g., urea or thiourea) under acidic or basic conditions .

  • Substituent Introduction:

    • 4-Fluorophenyl Group: Electrophilic aromatic substitution or Suzuki-Miyaura coupling to attach the fluorinated aryl moiety.

    • Allyl Side Chain: Alkylation or nucleophilic substitution at the N3 position of the pyrimidine ring.

  • Sulfanyl-Acetamide Functionalization: Thiolation at the C2 position followed by reaction with N,N-dimethylchloroacetamide to install the sulfanyl-acetamide group.

Table 2: Hypothetical Reaction Conditions

StepReaction TypeReagents/Conditions
1CyclizationPOCl₃, DMF, 80–100°C
2aSuzuki CouplingPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O
2bAlkylationAllyl bromide, K₂CO₃, DMF
3Thiolation & AcylationNaSH, then ClCOCH₂N(CH₃)₂

Purification and Characterization

Post-synthesis, purification via column chromatography or recrystallization ensures high purity (>95%). Structural confirmation employs:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions and integration ratios.

  • Mass Spectrometry: High-resolution MS to confirm molecular ion peaks.

  • X-ray Crystallography: For unambiguous solid-state structure determination (data unavailable) .

Biological Activities and Mechanistic Insights

While direct biological data for this compound is limited, structural analogs provide clues to potential activities:

Kinase Inhibition

Imidazo[4,5-b]pyridine derivatives demonstrate Aurora kinase inhibition, disrupting cell cycle progression in cancer cells . The electron-deficient pyrimidine ring in the target molecule could act as a kinase ATP-binding site competitor, though experimental validation is needed .

Anti-Inflammatory Activity

Fluorinated aryl groups enhance COX-2 selectivity in nonsteroidal anti-inflammatory drugs (NSAIDs) . The 4-fluorophenyl substituent may position this compound as a COX-2 inhibitor, warranting investigation into anti-inflammatory efficacy .

Table 3: Hypothetical Biological Targets

TargetProposed MechanismStructural Basis
Peripheral Benzodiazepine ReceptorMitochondrial permeability modulationThieno-pyrimidine core
Aurora KinasesATP-binding site competitionPyrimidine ring mimicry
COX-2Active site blockade4-Fluorophenyl group

Comparison with Structural Analogs

Thieno[2,3-d]Pyrimidine Variants

  • 2-{4-Oxo-5-Phenyl-3H,4H-Thieno[2,3-d]Pyrimidin-2-Yl}Acetonitrile :

    • Lacks the 4-fluorophenyl and allyl groups.

    • Exhibits weaker kinase inhibition due to absent fluorinated aryl moiety .

N,N-Dimethylacetamide Derivatives

  • 2-(4-Amino-3-Fluorophenyl)-N,N-Dimethylacetamide :

    • Simpler structure without the thieno-pyrimidine core.

    • Shows higher metabolic stability but reduced target affinity .

Table 4: Comparative Analysis of Analogues

CompoundKey FeaturesBioactivity
Target CompoundThieno-pyrimidine, 4-F, allylHypothetical kinase/PBR modulation
2-{4-Oxo-5-Phenyl...} Phenyl, acetonitrileModerate kinase inhibition
2-(4-Amino-3-F...) Fluorophenyl, acetamideEnhanced solubility

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